![molecular formula C14H10N4 B2515594 3,6-Dipyridin-2-ylpyridazine CAS No. 36901-11-8](/img/structure/B2515594.png)
3,6-Dipyridin-2-ylpyridazine
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Overview
Description
“3,6-Dipyridin-2-ylpyridazine” is a chemical compound with the molecular formula C14H10N4 . It has an average mass of 234.256 Da and a monoisotopic mass of 234.090546 Da . This compound is also known by other names such as “3,6-bis(pyridin-2-yl)pyridazine” and “3,6-Di(2-pyridinyl)pyridazine” among others .
Synthesis Analysis
The synthesis of “3,6-Dipyridin-2-ylpyridazine” and its derivatives has been a goal of chemists in recent years due to their importance in the pharmaceutical, chemical, and industrial fields . A versatile method has been used for the design and synthesis of novel derivatives of this compound . Some of these derivatives have been evaluated for their antimicrobial activity .
Chemical Reactions Analysis
The chemical reactions involving “3,6-Dipyridin-2-ylpyridazine” have been studied . For instance, it has been used in multi-component reactions . The reaction of 1,2-dihydro-3,6-dioxo-4-alkylpyridazines with electrophiles has also been investigated .
Physical And Chemical Properties Analysis
“3,6-Dipyridin-2-ylpyridazine” has a density of 1.2±0.1 g/cm3, a boiling point of 510.5±40.0 °C at 760 mmHg, and a flash point of 294.6±13.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP is 0.25 .
Scientific Research Applications
Corrosion Inhibition
3,6-Di(pyridin-2-yl)pyridazine derivatives have been found to be effective corrosion inhibitors for mild steel . The corrosion inhibition efficiency increases with the increase in the concentration of the compounds . The compounds show a mixed-type behavior, and their adsorption on the mild steel surface obeys the Langmuir-adsorption isotherm .
Pharmaceutical Applications
The synthesis of 3,6-di(pyridin-2-yl)pyridazine and its derivatives has been a goal of chemists due to their importance in the pharmaceutical field . These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Industrial Applications
3,6-di(pyridin-2-yl)pyridazine and its derivatives are also important in the chemical and industrial fields . They have been used in many oil and gas industries for casing the down hole and in transmission pipelines .
Agrochemical Applications
Various pyridazinone derivatives, which include 3,6-di(pyridin-2-yl)pyridazine, are well known as agrochemicals . They have been used as commercially available drugs and agrochemicals .
Antifeedant Applications
3,6-di(pyridin-2-yl)pyridazine and its derivatives have shown remarkable antifeedant activity . This makes them useful in the control of pests in agriculture .
Herbicidal Applications
Compounds containing the 3,6-di(pyridin-2-yl)pyridazine moiety have been shown to have herbicidal properties . This makes them useful in the control of weeds in agriculture .
Safety and Hazards
The safety data sheet for “3,6-Dipyridin-2-ylpyridazine” provides information on its safety and hazards . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
It’s known that this compound has been synthesized and studied for its corrosion inhibition properties .
Mode of Action
It’s known that the compound has been used as a corrosion inhibitor, suggesting it interacts with metal surfaces to prevent corrosion .
Biochemical Pathways
As a corrosion inhibitor, it likely interacts with the oxidation-reduction processes that lead to corrosion .
Pharmacokinetics
As a corrosion inhibitor, its bioavailability would be more relevant to its ability to cover and protect metal surfaces .
Result of Action
As a corrosion inhibitor, its primary effect would be to prevent the oxidation of metal surfaces, thereby preventing corrosion .
Action Environment
The action of 3,6-Dipyridin-2-ylpyridazine can be influenced by environmental factors such as the presence of oxygen, humidity, and the pH of the environment . These factors can influence the efficacy and stability of 3,6-Dipyridin-2-ylpyridazine as a corrosion inhibitor .
properties
IUPAC Name |
3,6-dipyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-9-15-11(5-1)13-7-8-14(18-17-13)12-6-2-4-10-16-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJAINJBPIBWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di(2-pyridyl)pyridazine |
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